

An In-depth Technical Guide to 2-Naphthylacetonitrile: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Naphthoylacetonitrile**

Cat. No.: **B1296104**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and potential therapeutic applications of 2-Naphthylacetonitrile. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, data-driven insights.

Chemical Structure and Identification

2-Naphthylacetonitrile, also known as 2-(naphthalen-2-yl)acetonitrile, is an aromatic nitrile featuring a naphthalene ring system. The presence of the cyano group and the naphthalene moiety confers upon it unique chemical reactivity and biological activity.

IUPAC Name: 2-(naphthalen-2-yl)acetonitrile[1] Synonyms: 2-Naphthaleneacetonitrile, β -Naphthyleneacetonitrile[1] CAS Number: 7498-57-9[1] Molecular Formula: $C_{12}H_9N$ [1] Molecular Weight: 167.21 g/mol [1] Chemical Structure:

Caption: Chemical structure of 2-Naphthylacetonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Naphthylacetonitrile is presented in the table below.

Property	Value	Reference
Appearance	White to light yellow powder	[2]
Melting Point	82-84 °C	
Boiling Point	303 °C	
Density	1.092 g/mL at 25 °C	
Solubility	Insoluble in water	
InChI Key	LPCWDVLDJVZIHA- UHFFFAOYSA-N	[1]
SMILES	N#CCc1ccc2ccccc2c1	

Spectroscopic Data

The structural identity of 2-Naphthylacetonitrile can be confirmed through various spectroscopic techniques. Below is a summary of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	7.85 - 7.79	m	4H	Naphthyl-H
Aromatic Protons	7.53	d	2H	Naphthyl-H
Aromatic Proton	7.35	d	1H	Naphthyl-H
Methylene Protons	3.85	s	2H	-CH ₂ -CN

Note: Data is based on a 400 MHz spectrum in CDCl₃. Chemical shifts and multiplicities may vary slightly depending on the solvent and instrument.[\[2\]](#)

¹³ C NMR	Chemical Shift (δ , ppm)	Assignment
Naphthyl-C	133.3, 132.7, 129.0, 127.8, 127.7, 127.3, 126.82, 126.76, 126.5, 125.5	Aromatic Carbons
Nitrile Carbon	117.9	-C≡N
Methylene Carbon	23.7	-CH ₂ -CN

Note: Data is based on a 101 MHz spectrum in CDCl₃.[\[2\]](#)

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-Naphthylacetonitrile shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
167	High	[M] ⁺ (Molecular Ion)
166	High	[M-H] ⁺
140	Moderate	[M-HCN] ⁺
139	High	[M-H-HCN] ⁺ or [C ₁₁ H ₇] ⁺

Note: Fragmentation patterns can be complex and may include other minor peaks. The values are based on NIST data.[\[3\]](#)

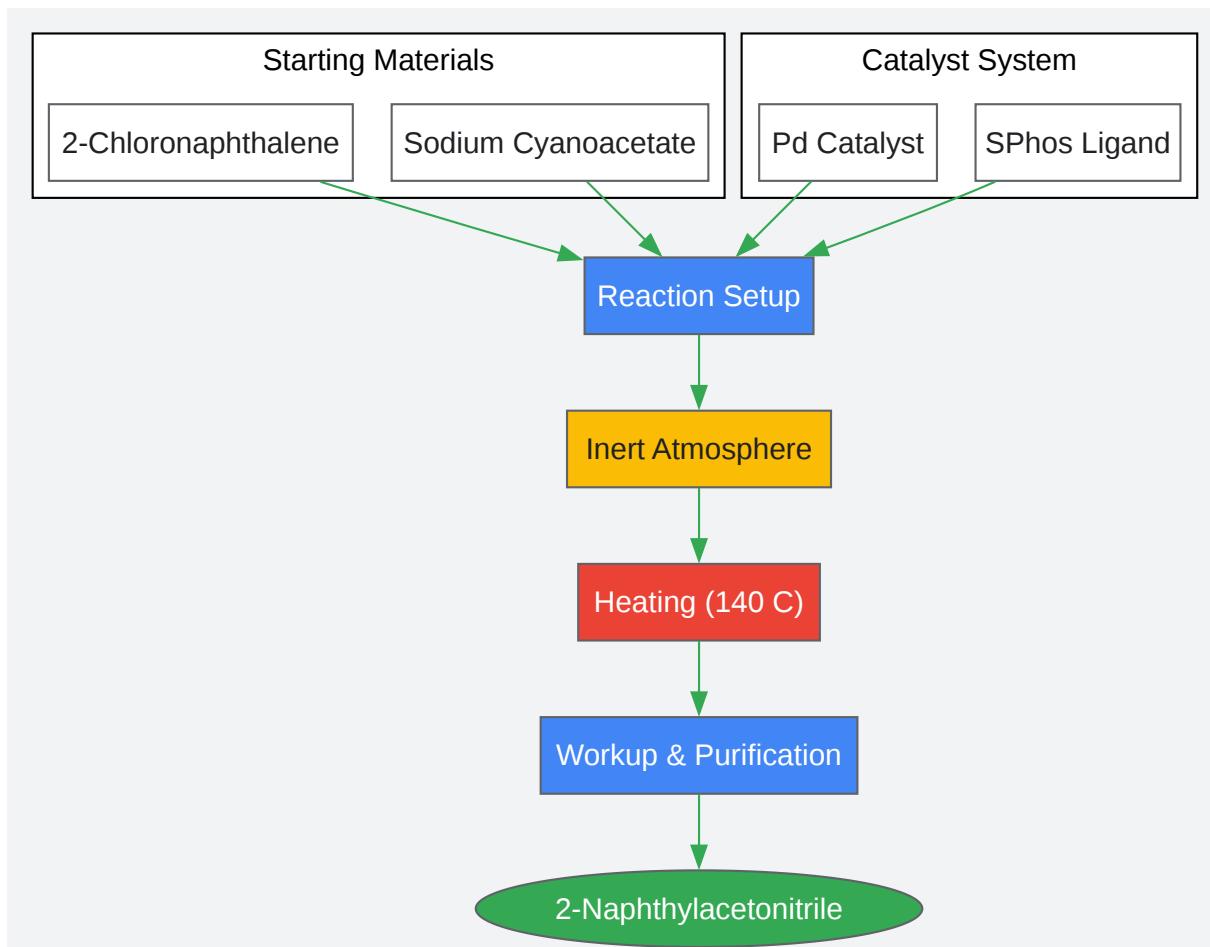
Infrared (IR) Spectroscopy

The IR spectrum of 2-Naphthylacetonitrile displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
2920 - 2850	Medium	Aliphatic C-H stretch (-CH ₂ -)
2250	Medium, Sharp	C≡N stretch (nitrile)
1600, 1500	Medium	Aromatic C=C ring stretch

Experimental Protocols

Synthesis of 2-Naphthylacetonitrile via Palladium-Catalyzed Decarboxylative Coupling


This protocol describes a high-yield synthesis of 2-Naphthylacetonitrile.[\[4\]](#)

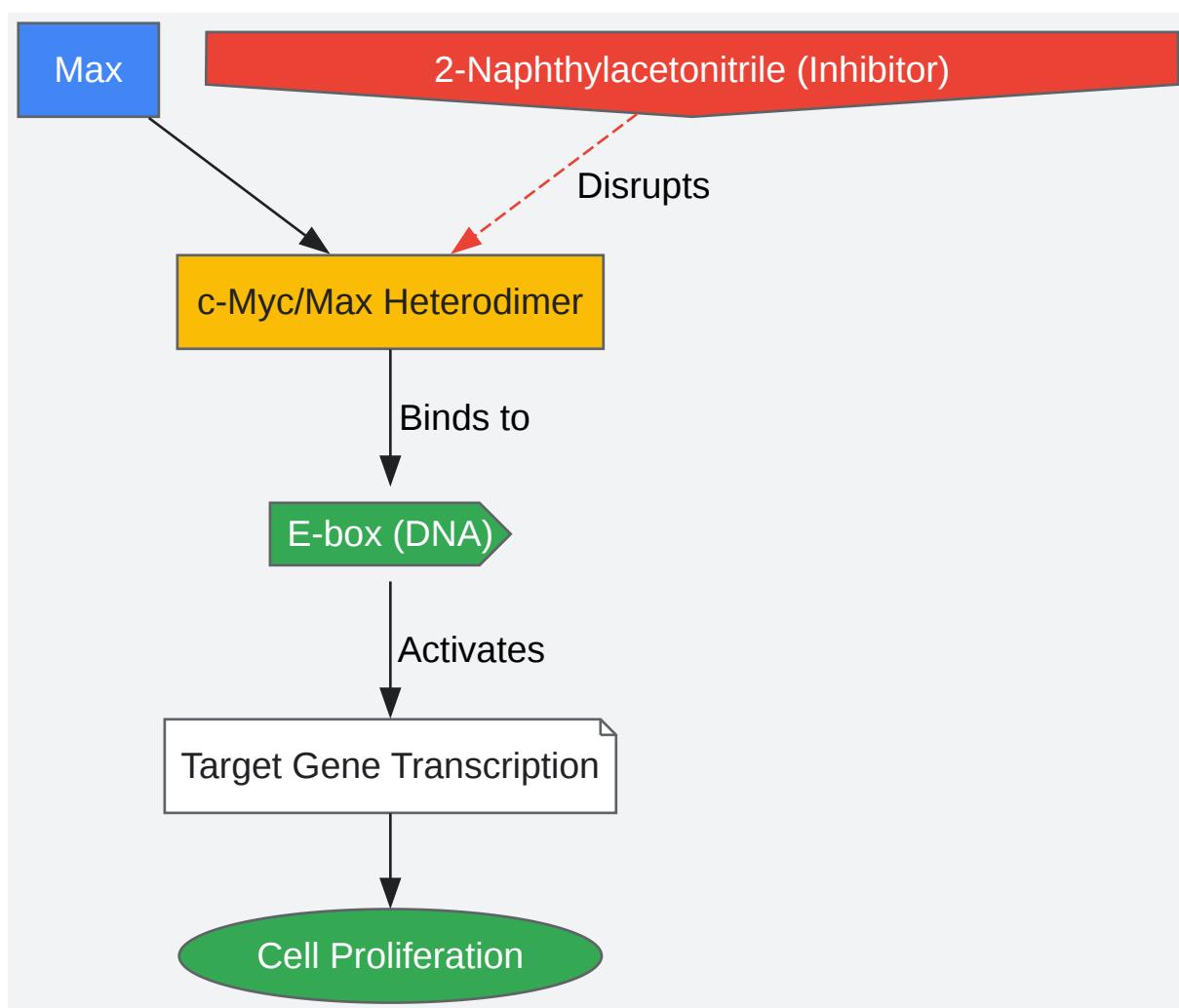
Materials:

- 2-Chloronaphthalene
- Sodium cyanoacetate
- Di- μ -chlorobis(η^3 -2-propenyl)dipalladium
- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
- Mesitylene (anhydrous)
- Argon gas
- Standard Schlenk line equipment
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- In a Schlenk tube, add 2-chloronaphthalene (1.0 mmol), sodium cyanoacetate (1.2 mmol), di- μ -chlorobis(η^3 -2-propenyl)dipalladium (0.02 mmol), and SPhos (0.04 mmol).
- Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
- Add anhydrous mesitylene (5 mL) to the reaction mixture via syringe.
- Heat the reaction mixture to 140 °C with vigorous stirring for 5 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Naphthylacetonitrile.

[Click to download full resolution via product page](#)


Caption: Experimental workflow for the synthesis of 2-Naphthylacetonitrile.

Biological Activity and Potential Applications

2-Naphthylacetonitrile has emerged as a compound of interest in medicinal chemistry, primarily due to its potential as a c-Myc protein inhibitor.^[4] The c-Myc protein is a transcription factor that is often dysregulated in various human cancers, playing a critical role in cell proliferation, growth, and apoptosis.^{[2][4]} Inhibition of c-Myc is a promising strategy for cancer therapy.

c-Myc Inhibition Signaling Pathway

The c-Myc protein forms a heterodimer with Max, which then binds to E-box sequences in the promoter regions of target genes, leading to the transcription of genes involved in cell cycle progression and proliferation. Small molecule inhibitors can disrupt the c-Myc/Max interaction, thereby preventing DNA binding and subsequent gene transcription. This leads to cell cycle arrest and apoptosis in cancer cells.

[Click to download full resolution via product page](#)

Caption: Simplified c-Myc signaling pathway and point of inhibition.

Derivatives of 2-Naphthylacetonitrile are also being explored for the development of novel therapeutics for central nervous system disorders.^[4]

Safety Information

2-Naphthylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[1\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Naphthylacetonitrile | C12H9N | CID 82008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of c-MYC with involvement of ERK/JNK/MAPK and AKT pathways as a novel mechanism for shikonin and its derivatives in killing leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Naphthylacetonitrile [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Naphthylacetonitrile: Chemical Properties, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296104#2-naphthoylacetonitrile-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com